Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16488487
InChI: InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)8-6-15-9-5-4-7(2)11(14)10(8)9/h4-6,15H,3H2,1-2H3
SMILES:
Molecular Formula: C13H12BrNO3
Molecular Weight: 310.14 g/mol

Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate

CAS No.:

Cat. No.: VC16488487

Molecular Formula: C13H12BrNO3

Molecular Weight: 310.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate -

Specification

Molecular Formula C13H12BrNO3
Molecular Weight 310.14 g/mol
IUPAC Name ethyl 2-(4-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate
Standard InChI InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)8-6-15-9-5-4-7(2)11(14)10(8)9/h4-6,15H,3H2,1-2H3
Standard InChI Key RFGGZSCDCOYDMU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)C1=CNC2=C1C(=C(C=C2)C)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 2-(4-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate, reflects its intricate structure. The indole core is substituted with bromine and methyl groups at positions 4 and 5, respectively, while the 3-position is functionalized with an oxoacetate ester. Key spectroscopic identifiers include:

  • Canonical SMILES: CCOC(=O)C(=O)C1=CNC2=C1C(=C(C=C2)C)Br

  • InChIKey: RFGGZSCDCOYDMU-UHFFFAOYSA-N

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC13H12BrNO3\text{C}_{13}\text{H}_{12}\text{BrNO}_3
Molecular Weight310.14 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

The absence of reported physical properties like melting/boiling points underscores the need for further experimental characterization .

Comparative Analysis with Analogues

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (CAS: 14771-33-6), a structural analogue, shares the oxoacetate ester group but substitutes bromine with methoxy at position 5 . Its molecular weight (247.25 g/mol) and lower density (1.275 g/cm³) highlight how substituents influence physicochemical properties . Such comparisons emphasize the role of halogenation in modulating steric and electronic effects .

Synthesis and Mechanistic Pathways

Key Synthetic Strategies

The synthesis of Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves multi-step reactions, typically starting with indole ring formation followed by sequential functionalization . A representative pathway includes:

  • Indole Core Construction: Friedel-Crafts acylation or cyclization reactions to form the indole skeleton.

  • Bromination: Electrophilic aromatic substitution (EAS) using brominating agents like Br2\text{Br}_2 or NBS\text{NBS} to introduce the 4-bromo group.

  • Methylation: Alkylation at position 5 using methyl iodide or dimethyl sulfate.

  • Oxoacetate Esterification: Reaction with ethyl chlorooxoacetate in the presence of Lewis acids like Et2AlCl\text{Et}_2\text{AlCl} to install the oxoacetate moiety .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1Indole formationCyclization of enamine60-70%
24-BrominationNBS\text{NBS}, CH3COOH\text{CH}_3\text{COOH}85%
35-MethylationCH3I\text{CH}_3\text{I}, NaH\text{NaH}75%
4Oxoacetate functionalizationClCOCO2Et\text{ClCOCO}_2\text{Et}, Et2AlCl\text{Et}_2\text{AlCl}65%

Mechanistic Insights

The oxoacetate group is introduced via a Friedel-Crafts acylation mechanism. Diethylaluminum chloride (Et2AlCl\text{Et}_2\text{AlCl}) activates the chlorooxoacetate electrophile, enabling nucleophilic attack by the indole’s 3-position . Steric hindrance from the 4-bromo and 5-methyl groups may necessitate optimized reaction conditions to prevent side reactions.

CompoundTargetIC₅₀/EC₅₀
3-Benzisoxazolyl-4-indolyl-maleimideGSK-3β0.73 nM
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetateS. aureus4.2 µg/mL

Applications in Drug Discovery and Organic Synthesis

Lead Compound in Kinase Inhibition

The structural similarity to 3-benzisoxazolyl-4-indolyl-maleimides, potent GSK-3β inhibitors (IC₅₀: 0.73 nM), positions this compound as a candidate for neurodegenerative and oncology therapeutics . Molecular docking studies suggest the oxoacetate group forms hydrogen bonds with ATP-binding pockets, mimicking adenosine .

Synthetic Intermediate

The compound serves as a precursor for diversely functionalized indoles. For example, hydrolysis of the ester yields 2-(4-bromo-5-methyl-3-indolyl)-2-oxoacetic acid, a scaffold for amide or hydrazide derivatives .

Future Research Directions

In Vivo Efficacy and Toxicity Profiling

Current data lack in vivo validation. Future studies should assess pharmacokinetics (e.g., oral bioavailability) and toxicity in rodent models. The compound’s logP (estimated 2.1) suggests moderate blood-brain barrier penetration, relevant for CNS targets .

Structural Optimization

  • Halogen Replacement: Substituting bromine with fluorine may reduce molecular weight while retaining electronegativity.

  • Ester Bioisosteres: Replacing the ethyl ester with a carboxylic acid or amide could enhance solubility and target affinity .

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